Methyl 2-(2-cyanophenoxy)acetate: Physicochemical Profiling and Synthetic Utilities in Drug Development
Methyl 2-(2-cyanophenoxy)acetate: Physicochemical Profiling and Synthetic Utilities in Drug Development
Executive Summary
In the landscape of medicinal chemistry and rational drug design, bifunctional building blocks are critical for the efficient assembly of complex heterocyclic scaffolds. Methyl 2-(2-cyanophenoxy)acetate (CAS: 34844-79-6) is a highly versatile ortho-substituted aryloxyacetate derivative. Featuring both a reactive nitrile group and a methyl ester, it serves as a premier precursor for the synthesis of benzoxazepines and tricyclic pyrimidine derivatives, many of which are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase[1][2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic rationale, and validated synthetic protocols for drug development professionals.
Physicochemical Profiling
The physical and chemical properties of Methyl 2-(2-cyanophenoxy)acetate dictate its behavior in organic synthesis, particularly its solubility profile and reactivity under basic conditions[3][4]. The electron-withdrawing nature of the cyano group significantly influences the electronic distribution across the benzene ring, stabilizing the phenoxide intermediate during its synthesis.
Table 1: Key Physicochemical and Structural Properties
| Property | Value / Description |
| Chemical Name | Methyl 2-(2-cyanophenoxy)acetate |
| CAS Number | 34844-79-6 |
| Molecular Formula | C10H9NO3 |
| Molecular Weight | 191.18 g/mol |
| SMILES String | COC(=O)COc1ccccc1C#N |
| InChI Key | WBGOKMZCLMNFQO-UHFFFAOYSA-N |
| Physical State | Solid (Crystalline) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 (Nitrile N, Ester O's, Ether O) |
| Solubility | Soluble in polar aprotic solvents (Acetone, DMF, DMSO) |
Mechanistic Rationale in Synthetic Chemistry
Methyl 2-(2-cyanophenoxy)acetate is engineered to be a dual-electrophile/nucleophile precursor.
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The Cyano Group (-C#N): Acts as a strong electron-withdrawing group (EWG). In the synthesis of the compound, it increases the acidity of the precursor 2-cyanophenol, facilitating rapid deprotonation. Downstream, the nitrile carbon is highly susceptible to nucleophilic attack or catalytic hydrogenation to yield a primary amine.
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The Methyl Ester (-COOCH3): Serves as an excellent electrophilic center for intramolecular cyclization. Once the adjacent cyano group is reduced to an amine, the molecule spontaneously undergoes amidation to form a 7-membered lactam ring, a critical step in synthesizing benzoxazepine therapeutics[5][6].
Standardized Protocol: Synthesis of Methyl 2-(2-cyanophenoxy)acetate
The following protocol details the O-alkylation of 2-cyanophenol with methyl bromoacetate. This procedure is designed as a self-validating system : the physical state of the heterogeneous mixture provides real-time feedback on reaction progression[1].
Table 2: Reaction Parameters
| Parameter | Specification | Causality / Rationale |
| Reagent 1 | 2-Cyanophenol (1.0 eq) | Starting nucleophile; highly acidic phenol due to ortho-CN. |
| Reagent 2 | Methyl bromoacetate (1.1 eq) | Electrophile; slight excess ensures complete conversion. |
| Base | K2CO3 (1.5 eq, anhydrous) | Mild base prevents ester hydrolysis while deprotonating phenol. |
| Solvent | Acetone (10 mL/g) | Polar aprotic; enhances SN2 kinetics without solvating the nucleophile. |
| Temperature | 25°C (Room Temp) | Prevents thermal runaway and transesterification side-reactions. |
Step-by-Step Methodology
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System Preparation: Charge a dry, nitrogen-flushed round-bottom flask with 2-cyanophenol (1.0 eq) and anhydrous acetone.
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Base Addition: Add finely powdered anhydrous potassium carbonate (K2CO3, 1.5 eq) to the solution. Validation: The mixture will form a suspension. Stir for 30 minutes at 25°C to ensure complete phenoxide formation.
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Electrophile Introduction: Add methyl bromoacetate (1.1 eq) dropwise via an addition funnel over 15 minutes. Causality: Dropwise addition controls the local concentration of the highly reactive bromoacetate, minimizing dialkylation or oligomerization.
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Reaction Monitoring: Stir the heterogeneous mixture at 25°C for 24 hours. Monitor the reaction via TLC (Hexane:EtOAc, 3:1). Validation: The physical appearance of the suspended salts will change as dense KBr precipitates and fluffy K2CO3 is consumed.
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Workup: Filter the suspension through a sintered glass funnel to remove inorganic salts. Validation: Wash the filter cake with water; it should dissolve completely, confirming no organic product is trapped in the matrix.
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Isolation: Concentrate the filtrate in vacuo to yield crude Methyl 2-(2-cyanophenoxy)acetate. Dry in a vacuum oven to obtain the pure solid (>85% yield)[1].
Downstream Applications: Benzoxazepines and EGFR Inhibitors
The true value of Methyl 2-(2-cyanophenoxy)acetate lies in its downstream utility. It is a documented precursor for 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine (CAS: 17775-01-8), a core scaffold for numerous central nervous system (CNS) active agents[5][6]. Furthermore, patent literature (e.g., WO1995019970A1) explicitly details its use in constructing tricyclic pyrimidines that function as potent, selective inhibitors of human EGFR tyrosine kinases, making it invaluable in oncology research[1][2].
Synthetic workflow from Methyl 2-(2-cyanophenoxy)acetate to Tetrahydrobenzo[f][1,4]oxazepine.
Analytical Validation
To ensure the integrity of Methyl 2-(2-cyanophenoxy)acetate before deployment in complex syntheses, rigorous analytical validation is required:
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1H NMR (CDCl3): Look for the distinct singlet of the methoxy group (-OCH3) at ~3.8 ppm and the methylene protons (-O-CH2-CO-) at ~4.7 ppm. The aromatic protons will appear as a complex multiplet between 6.8 and 7.6 ppm due to the asymmetric ortho-substitution.
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FT-IR Spectroscopy: A sharp, distinct absorption band at ~2225 cm⁻¹ is critical to confirm the presence of the intact nitrile (-C#N) group, while a strong band at ~1750 cm⁻¹ confirms the ester carbonyl (C=O).
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LC-MS: ESI+ should yield an [M+H]+ peak at m/z 192.1, confirming the molecular weight of 191.18 g/mol .
References
- Google Patents. "WO1995019970A1 - Tricyclic compounds capable of inhibiting tyrosine kinases of the epidermal growth factor receptor family". Warner-Lambert Company.
Sources
- 1. WO1995019970A1 - Tricyclic compounds capable of inhibiting tyrosine kinases of the epidermal growth factor receptor family - Google Patents [patents.google.com]
- 2. WO1995019970A1 - Tricyclic compounds capable of inhibiting tyrosine kinases of the epidermal growth factor receptor family - Google Patents [patents.google.com]
- 3. methyl 2-(2-cyanophenoxy)acetate | 34844-79-6 [sigmaaldrich.com]
- 4. guidechem.com [guidechem.com]
- 5. guidechem.com [guidechem.com]
- 6. guidechem.com [guidechem.com]
